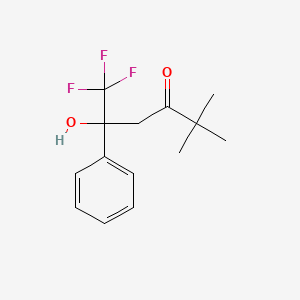

6,6,6-Trifluoro-5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one

Description

6,6,6-Trifluoro-5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one (CAS# 146801-16-3) is a fluorinated hydroxy ketone derivative with the molecular formula C₁₄H₁₇F₃O₂ and a molecular weight of 274.279 g/mol. Key structural features include:

- A trifluoromethyl (-CF₃) group at position 6, contributing to enhanced lipophilicity and metabolic stability.

- A hydroxyl (-OH) group at position 5, enabling hydrogen bonding and influencing solubility.

- A phenyl ring and dimethyl groups at position 2, introducing steric bulk and aromatic interactions.

Physical properties include a density of 1.176 g/cm³, boiling point of 337.5°C, and flash point of 157.9°C .

Properties

IUPAC Name |

6,6,6-trifluoro-5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3O2/c1-12(2,3)11(18)9-13(19,14(15,16)17)10-7-5-4-6-8-10/h4-8,19H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOAPATQWIPYRSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC(C1=CC=CC=C1)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385350 | |

| Record name | 6,6,6-trifluoro-5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146801-16-3 | |

| Record name | 6,6,6-trifluoro-5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6,6-Trifluoro-5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one typically involves multi-step organic reactions. One common method involves the reaction of 2,2-dimethyl-5-phenylhexan-3-one with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is then subjected to heating and stirring to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

6,6,6-Trifluoro-5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of 6,6,6-trifluoro-2,2-dimethyl-5-phenylhexanoic acid.

Reduction: Formation of 6,6,6-trifluoro-5-hydroxy-2,2-dimethyl-5-phenylhexanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6,6,6-Trifluoro-5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6,6,6-Trifluoro-5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyl and carbonyl groups can form hydrogen bonds with target proteins, influencing their conformation and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique trifluoromethyl-hydroxyl-phenyl architecture distinguishes it from analogous ketones and fluorinated intermediates. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Differentiators:

Fluorination Effects: The CF₃ group in the target compound increases electron-withdrawing effects compared to non-fluorinated analogs like Chloramben. This enhances resistance to oxidative degradation and alters acidity (pKa of -OH group) . In contrast, Furilazole uses a dichloroacetyl group for electrophilic reactivity but lacks fluorine’s metabolic stability .

Hydroxyl Group Reactivity: The -OH group at position 5 enables hydrogen bonding, improving solubility in polar solvents (e.g., methanol/water mixtures). This contrasts with 4H-1,2,4-triazole derivatives, where methoxy groups dominate solubility profiles .

This differs from Furilazole’s oxazolidine ring, which offers conformational flexibility . The phenyl ring enables π-π stacking, a feature absent in aliphatic analogs like Chloramben .

Biological Activity

The compound 6,6,6-Trifluoro-5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one is a fluorinated ketone that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a trifluoromethyl group, which is known to enhance lipophilicity and bioactivity.

Antimicrobial Properties

Recent studies have indicated that compounds with trifluoromethyl groups exhibit increased antimicrobial activity. A study focusing on various fluorinated compounds showed that this compound demonstrated significant inhibition against several bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest that the compound may be a candidate for further development as an antimicrobial agent.

Cytotoxicity and Anticancer Activity

Another important aspect of the biological activity of this compound is its cytotoxic effects on cancer cell lines. In vitro studies have shown that it exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells.

Case Study: Cytotoxicity in Cancer Cell Lines

A detailed investigation into the cytotoxic effects of this compound was conducted using the following cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 25 |

| MCF-7 (Breast) | 30 |

| A549 (Lung) | 20 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower IC50 values for A549 and HeLa cells suggest a promising anticancer potential.

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary research suggests that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle proteins.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6,6,6-Trifluoro-5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via trifluoromethylation of a ketone precursor. A common approach involves reacting a hexan-3-one derivative with trifluoromethyl iodide (CF₃I) under anhydrous conditions, using a base like K₂CO₃ to deprotonate intermediates. Elevated temperatures (80–100°C) and continuous flow reactors improve scalability and yield . For hydroxylation at C5, enzymatic or chemical oxidation (e.g., Sharpless dihydroxylation) may be employed, though steric hindrance from the phenyl group requires careful optimization of reaction time and stoichiometry .

Q. How can researchers characterize the stereochemistry and stability of this compound under varying pH conditions?

- Methodological Answer :

- Stereochemistry : Use chiral HPLC or X-ray crystallography to resolve enantiomers. For X-ray analysis, grow single crystals via slow evaporation in polar aprotic solvents (e.g., THF/hexane mixtures) .

- Stability : Conduct accelerated degradation studies in buffered solutions (pH 3–9) at 40°C. Monitor degradation products via LC-MS; fluorinated groups typically enhance hydrolytic stability but may induce acid-catalyzed ketone rearrangements .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR (δ -60 to -70 ppm for CF₃ groups) and ¹H NMR (δ 1.2–1.5 ppm for dimethyl groups) provide structural confirmation. COSY and HSQC experiments resolve coupling between hydroxy and adjacent carbons .

- IR : A strong C=O stretch (~1700 cm⁻¹) and broad O-H stretch (~3400 cm⁻¹) confirm the ketone and hydroxyl moieties .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in enantioselective catalysis?

- Methodological Answer : The CF₃ group increases electrophilicity at the ketone, enabling asymmetric reductions (e.g., using Corey-Bakshi-Shibata catalysts). However, steric bulk from the phenyl and dimethyl groups may reduce enantiomeric excess (ee). To mitigate this, screen chiral ligands (e.g., BINAP derivatives) in THF at low temperatures (-20°C) .

Q. What experimental strategies address contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions.

- Purity Control : Use preparative HPLC (C18 column, 70:30 acetonitrile/water) to isolate >99% pure batches .

- Assay Reproducibility : Standardize cell-based assays (e.g., IC₅₀ measurements) with positive controls (e.g., doxorubicin for cytotoxicity) and ensure consistent solvent (DMSO concentration <0.1%) .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like cytochrome P450. Parameterize the CF₃ group with high electronegativity to simulate its electron-withdrawing effects .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. The phenyl group’s hydrophobicity may drive binding to nonpolar pockets .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

- Methodological Answer : Key issues include:

- Byproduct Formation : Optimize trifluoromethylation step using flow chemistry to reduce side reactions (e.g., over-alkylation). Monitor via in-line FTIR .

- Workup Efficiency : Replace column chromatography with liquid-liquid extraction (e.g., ethyl acetate/water) for large-scale purification. Confirm purity via GC-MS .

Key Research Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.